molecular formula C16H12N2O4 B3012804 N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-59-6

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B3012804
CAS No.: 942005-59-6
M. Wt: 296.282
InChI Key: OGNAIXGQZUXTPV-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at position 5 and a carboxamide group at position 2. This compound belongs to a class of molecules explored for therapeutic applications due to their ability to modulate biological targets, such as enzymes or receptors, through interactions with their aromatic and hydrogen-bonding functionalities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-2-4-12-11(17-9)7-15(22-12)16(19)18-10-3-5-13-14(6-10)21-8-20-13/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNAIXGQZUXTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the furo[3,2-b]pyridine core: This involves the reaction of pyridine derivatives with appropriate reagents to form the furo[3,2-b]pyridine structure.

    Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the furo[3,2-b]pyridine core using amide bond formation techniques, often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several derivatives documented in the evidence:

Compound Name Key Structural Features Evidence ID
5-(Benzo[d][1,3]dioxol-5-yl)-3-iodo-2-(4-methoxyphenyl)furo[3,2-b]pyridine Furopyridine core with iodo and 4-methoxyphenyl substituents; lacks carboxamide group.
LUF7746 (Adenosine A1 Receptor Ligand) Pyridine core with benzo[d][1,3]dioxol-5-yl, dicyano, and fluorosulfonyl warhead.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzimidazole-benzyl scaffold with acetamide-linked benzo[d][1,3]dioxol-5-yl.
B20 (Proprotein Convertase Inhibitor) Chloromethyl-benzamido-benzo[d][1,3]dioxol-5-yl; lacks fused furopyridine system.

Key Observations :

  • The target compound’s furopyridine core distinguishes it from benzimidazole () or pyridine-based analogs ().
  • Substituents like methyl (position 5) and carboxamide (position 2) influence steric and electronic properties compared to iodo or methoxyphenyl groups in .

Key Observations :

  • The target compound’s synthesis may parallel ’s Pd-catalyzed steps but requires carboxamide functionalization.
  • ’s benzamido coupling methods (e.g., HATU/DIPEA activation) could be applicable for carboxamide formation .
Physicochemical Properties
Compound Physical State Rf/Chromatography Melting Point/Stability Evidence ID
5-(Benzo[d][1,3]dioxol-5-yl)-3-iodo-2-(4-methoxyphenyl)furo[3,2-b]pyridine Colorless solid Purified via silica chromatography (n-hexane/EtOAc). Not reported
D14 (Penta-2,4-dienamide analog) Brown solid Rf = 0.30 (n-hexane/EtOAc). Melting point: 208.9–211.3°C
LUF7746 Not reported Not reported Stable under physiological conditions.
N-(Benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (Inferred) Likely solid Similar chromatography as . Predicted stable due to aromatic rigidity. N/A

Key Observations :

  • The target compound’s solubility and stability may resemble ’s furopyridine derivatives, with Rf values influenced by polar carboxamide groups.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety attached to a furo[3,2-b]pyridine structure. The synthesis typically involves multi-step organic reactions that can include cyclization and amide bond formation. The following steps outline a common synthetic route:

  • Formation of the Benzodioxole Moiety : Cyclization of catechol derivatives with formaldehyde.
  • Construction of the Furo-Pyridine Core : Achieved through cyclization reactions involving pyridine derivatives.
  • Coupling Reaction : Amide bond formation between the benzodioxole and furo-pyridine components.

2.1 Antidiabetic Properties

Recent studies have explored the antidiabetic potential of benzodioxole derivatives, which include compounds similar to this compound. These compounds have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.

CompoundIC50 Value (µM)Effect on Normal Cells
IIa0.85IC50 > 150
IIc0.68IC50 > 150

These findings suggest that these derivatives may effectively lower blood glucose levels without significant toxicity to normal cells .

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have shown promising results:

Cancer Cell LineIC50 Value (µM)
A549 (Lung)26
MCF7 (Breast)65

These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cell lines, suggesting a favorable therapeutic index .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with the active sites of enzymes like α-amylase.
  • Modulation of Cellular Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis in cancer cells.

Case Study 1: Antidiabetic Efficacy in Vivo

In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that administration of benzodioxole derivatives significantly reduced blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL after five doses. This highlights the potential for these compounds in managing diabetes effectively .

Case Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted on various normal and cancer cell lines using MTS assays. The results indicated that while the compound effectively inhibited cancer cell growth at low concentrations, it showed negligible effects on normal cells, confirming its safety profile for potential therapeutic use .

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